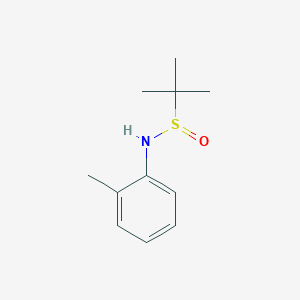
1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a cyclopentyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving precursors containing amine and alkene functionalities.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides or cyclopentyl Grignard reagents in the presence of suitable catalysts.
Attachment of the ethanone moiety: This can be done through acylation reactions using ethanoyl chloride or other acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic hydrogenation: To form the piperidine ring from suitable precursors.
Grignard reactions:
Acylation reactions: For attaching the ethanone moiety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of a cyclopentyl group.
3-(4-Aminopiperidin-1-yl)propanoic acid: Contains a propanoic acid moiety instead of an ethanone moiety.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is unique due to its specific combination of a piperidine ring, an amino group, and a cyclopentyl-substituted ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-cyclopentylethanone |
InChI |
InChI=1S/C12H22N2O/c13-11-5-7-14(8-6-11)12(15)9-10-3-1-2-4-10/h10-11H,1-9,13H2 |
InChI Key |
DCXCUSCSKIDXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)

![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)

